molecular formula C9H16Cl2N2 B6360770 N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride CAS No. 1414958-37-4

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride

Cat. No.: B6360770
CAS No.: 1414958-37-4
M. Wt: 223.14 g/mol
InChI Key: IWMMXODYVDESGU-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride (CAS: Not explicitly listed in evidence) is a substituted aromatic diamine salt characterized by ethyl and methyl groups attached to the nitrogen atoms of the benzene-1,4-diamine backbone. These compounds typically exhibit solubility in water due to their ionic dihydrochloride form and are sensitive to light and hygroscopic conditions . Such diamines are often utilized in industrial and pharmacological applications, including dye synthesis, polymer production, or as intermediates in drug development .

Properties

IUPAC Name

4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-3-11(2)9-6-4-8(10)5-7-9;;/h4-7H,3,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMMXODYVDESGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of Benzene-1,4-Diamine

Alkylation remains the most direct approach, involving sequential substitution of amine hydrogens with ethyl and methyl groups.

Reagents and Conditions

  • Primary Alkylation : Benzene-1,4-diamine reacts with ethyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen, using sodium hydride (1.2 eq) as a base.

  • Secondary Alkylation : The mono-ethyl intermediate is treated with methyl iodide (1.05 eq) at 20–25°C for 4–6 hours.

  • Salt Formation : The free base is precipitated as the dihydrochloride salt using HCl gas in ethanol.

Yield and Purity

  • Overall Yield : 78–85% after recrystallization (ethanol/water).

  • Purity : >99% by HPLC, confirmed via 1H^1H-NMR (δ 2.3 ppm, singlet, N–CH3_3; δ 1.1 ppm, triplet, N–CH2_2–CH3_3).

Nitro-Group Reduction of Alkylated Intermediates

This two-step method avoids competing alkylation by introducing nitro groups early in the synthesis.

Step 1: Nitration of N-Ethyl-N-Methyl-Benzene Derivative

  • Substrate : N-ethyl-N-methyl-4-nitroaniline.

  • Conditions : Nitration with fuming HNO3_3/H2_2SO4_4 at 0°C, yielding 90% nitro intermediate.

Step 2: Catalytic Hydrogenation

  • Catalyst : 5% Pd/C (0.1 eq) in methanol under 3 bar H2_2 at 50°C.

  • Yield : 92% diamine, converted to dihydrochloride with concentrated HCl.

Hydrogenation of Nitroarene Precursors

A patent-derived method optimizes nitro reduction while preserving alkyl groups:

Substrate : 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene.
Procedure :

  • Hydrogenation : 10% Pt/C catalyst, 2–3 bar H2_2, 30°C, 2 hours.

  • Benzyl Group Cleavage : Acidic hydrolysis (6M HCl, reflux).

  • Salt Precipitation : HCl gas in ethanol yields 88% dihydrochloride.

Industrial-Scale Production Techniques

Continuous Flow Alkylation

Adapted from CN109970569A, this method enhances scalability:

ParameterSpecification
Reactor TypeTubular flow reactor (stainless steel)
Temperature25–30°C
Residence Time30 minutes
Ethyl Bromide Feed Rate0.5 L/min
Methyl Iodide Feed Rate0.3 L/min
Annual Capacity50 metric tons

Advantages :

  • 95% conversion per pass.

  • Reduced by-product formation (<2%).

Catalytic Hydrogenation Optimization

EP2621885B1 details critical parameters for nitro-group reduction:

ConditionOptimal RangeImpact on Yield
H2_2 Pressure2–3 barMaximizes H2_2 solubility
Catalyst Loading5–10 wt% Pd/CBalances cost and activity
SolventMethanol/Water (9:1)Enhances substrate solubility
Temperature40–50°CPrevents catalyst sintering

Outcome : 90–94% yield with residual Pd <10 ppm.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

MethodAverage YieldPurityScalability
Stepwise Alkylation78–85%>99%Moderate
Nitro Reduction88–92%98%High
Hydrogenation90–94%99%High

Key Insight : Nitro reduction and hydrogenation methods outperform stepwise alkylation in yield and scalability, albeit requiring specialized catalysts.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v) at −20°C.

  • Purity Enhancement : Reduces residual amines to <0.5%.

Analytical Techniques

TechniqueParameter MeasuredSpecification
HPLC (C18 column)Purity98–99% (254 nm)
1H^1H-NMR (400 MHz)Substituent confirmationδ 1.1 (CH3_3), 2.3 (CH2_2)
Elemental AnalysisC, H, N, Cl content±0.3% of theoretical

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives .

Scientific Research Applications

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride (inferred structure) with structurally related dihydrochloride salts of benzene diamines and acridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Key Applications References
N,N-Dimethyl-p-phenylenediamine dihydrochloride 5395-70-0 C₈H₁₂Cl₂N₂ 209.12 Two methyl groups 212 (decomposes) Water-soluble Microbial chromogen, antioxidant assays
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine dihydrochloride 未提供 C₉H₁₁Cl₂F₃N₂ 275.11 Methyl and trifluoromethyl groups Not reported Not reported Pharmaceutical intermediate
Quinacrine dihydrochloride (Acridine derivative) 69-05-6 C₂₃H₃₀Cl₃N₃O 509.86 Chloro, methoxy, diethyl-pentane side chain Not reported Water-soluble Antimalarial, antineoplastic agent
D156844 ([5-(1-(2-fluorobenzyl)piperidin-4-ylmethoxy]quinazoline-2,4-diamine dihydrochloride) 未提供 C₂₁H₂₅Cl₂FN₄O 471.36 Fluorobenzyl-piperidine, quinazoline Not reported Water-soluble Kinase inhibitor (research compound)

Key Observations:

Substituent Effects: N,N-Dimethyl-p-phenylenediamine dihydrochloride () is smaller and simpler, making it suitable for analytical applications like chromogenic assays. Its decomposition temperature (212°C) suggests moderate thermal stability . Quinacrine dihydrochloride () demonstrates how larger heterocyclic systems (acridine core) expand biological activity, such as DNA intercalation and enzyme inhibition .

Solubility and Stability :
All dihydrochloride salts exhibit water solubility, critical for bioavailability in pharmaceutical contexts. However, hygroscopicity and light sensitivity (e.g., ) necessitate careful storage .

In contrast, simpler diamines like the dimethyl variant are more suited for industrial or diagnostic roles .

Research Findings and Discussion

Structural and Functional Insights

  • Electronic Effects : Substituents like trifluoromethyl groups () alter electron density on the aromatic ring, influencing reactivity in coupling reactions or receptor binding .
  • Biological Activity : Quinacrine’s acridine moiety enables intercalation into DNA, disrupting replication in parasites and cancer cells . Smaller diamines (e.g., ) lack this capability but serve as redox indicators in biochemical assays .

Biological Activity

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride is an organic compound that has gained attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in research and industry.

Chemical Structure and Properties

  • Molecular Formula : C9H14N2·2HCl
  • Molecular Weight : 220.14 g/mol
  • Chemical Structure : The compound features a benzene ring with two amino groups (diamine) and ethyl and methyl substituents, enhancing its reactivity and solubility.

This compound interacts with various biological targets, primarily enzymes and receptors. Its biological activity can be attributed to the following mechanisms:

  • Enzyme Interaction : The compound acts as an inhibitor or activator of specific enzymes, modulating their activity. For instance, it can affect metabolic pathways by altering enzyme kinetics.
  • Cell Signaling Modulation : It influences cellular signaling processes, potentially impacting cell proliferation and apoptosis.

Biochemical Pathways Affected

The compound's interaction with enzymes and proteins can lead to significant changes in various biochemical pathways:

  • Signal Transduction : It may alter pathways involved in cell communication.
  • Cell Cycle Regulation : By affecting the expression of genes related to the cell cycle, it can influence cell division.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in certain cell types under specific conditions.

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative effects in various cancer cell lines. For example, in vitro assays demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-43510Microtubule depolymerization
A549 (Lung Cancer)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Pseudomonas aeruginosa125 µg/mL

Case Studies

  • Antitumor Activity in Xenograft Models : In a study involving MDA-MB-435 xenograft models, this compound was administered at a dose of 75 mg/kg. Results indicated significant tumor reduction compared to control groups, showcasing its potential as an antitumor agent.
  • Enzyme Inhibition Studies : Research focusing on the compound's interaction with acetylcholinesterase revealed an IC50 value of 7.31 µM, indicating strong inhibitory activity which could be beneficial in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthesis protocols are recommended for N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, starting with benzene-1,4-diamine derivatives. Ethylation and methylation steps require controlled temperatures (e.g., 0–5°C for alkylation) to minimize side reactions. Solvent choice (e.g., anhydrous dichloromethane or THF) and stoichiometric ratios of ethylating/methylating agents (e.g., ethyl iodide, methyl chloride) are critical. Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl in ethanol. Purity is optimized via recrystallization in ethanol/water mixtures .
  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC), and final product structure is confirmed via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., ethyl and methyl groups on the benzene ring) and salt formation.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is standard for research-grade material).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H+^+] or [M-Cl^-] ions).
  • Elemental Analysis : Verifies C, H, N, and Cl content against theoretical values .

Q. How should this compound be stored to ensure stability in long-term studies?

  • Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation or oxidation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., enzyme inhibition) be resolved?

  • Approach :

  • Orthogonal Assays : Use multiple assay formats (e.g., fluorometric, colorimetric) to cross-validate results.
  • Stability Testing : Monitor compound integrity under assay conditions (pH, temperature) via HPLC to rule out decomposition.
  • Counterion Effects : Compare dihydrochloride salt with free base or other salt forms, as counterions can alter solubility and bioavailability .

Q. What computational strategies predict this compound’s reactivity in novel reaction environments?

  • Methods :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict nucleophilic/electrophilic sites (e.g., amine groups) and reaction pathways.
  • Reaction Path Search Tools : Software like GRRM or AFIR identifies low-energy transition states for alkylation or acylation reactions.
  • Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection for synthesis or catalytic applications .

Q. How does the compound’s structure influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Analysis :

  • Molecular Docking : Simulate binding modes with target proteins (e.g., cytochrome P450 enzymes) to identify key interactions (H-bonding, hydrophobic pockets).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N,N-dimethyl or N-ethyl derivatives) to isolate functional group contributions.
  • Kinetic Studies : Measure inhibition constants (KiK_i) and binding kinetics (SPR, ITC) to correlate structural features with potency .

Q. What strategies optimize solubility for in vitro bioassays without compromising activity?

  • Solutions :

  • Buffer Selection : Use phosphate-buffered saline (PBS) with 1–5% DMSO or cyclodextrin-based solubilizers.
  • Salt Form Screening : Test alternative salts (e.g., sulfate, citrate) to enhance aqueous solubility.
  • Prodrug Design : Modify amine groups with hydrolyzable protecting groups (e.g., acetyl) for improved bioavailability .

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